

# PHM-27 (human) gene and protein structure

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Human PHM-27 (VIP) Gene and Protein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the human Peptide Histidine Methionine-27 (PHM-27) gene, more commonly known as the Vasoactive Intestinal Peptide (VIP) gene, and its protein products. It covers the core aspects of its molecular biology, protein structure, signaling pathways, and relevant experimental methodologies.

### **Gene Structure and Locus**

The human gene encoding PHM-27 is the Vasoactive Intestinal Peptide (VIP) gene. This gene gives rise to a precursor protein, preproVIP, which is post-translationally processed to yield both VIP and PHM-27.

Table 1: Human VIP Gene Characteristics



Characteristic	Description
Official Gene Symbol	VIP[1]
Aliases	PHM27[1]
Chromosomal Locus	6q25.2[2]
Genomic Size	Approximately 9 kilobase pairs (kb)[3][4][5]
Exon Number	7[2][4][6]
Intron Number	6[3][7]

The VIP gene is a single-copy gene in the human haploid genome.[4][5][6] Its exons correspond to distinct functional domains of the preproVIP protein and its mRNA.[2][8] Exon 4 encodes PHM-27, while exon 5 encodes VIP.[2][8][9][10][11][12]

# **Protein Structure and Post-Translational Processing**

The primary translation product of the VIP gene is preproVIP, a 170-amino acid precursor protein.[2][13] This precursor undergoes a series of proteolytic cleavages and modifications to generate the mature, biologically active peptides.

Table 2: Products of the Human preproVIP Gene



Peptide	Amino Acid Length	Description
PreproVIP	170	The initial precursor protein.[2] [13]
ProVIP	149	Formed after cleavage of the 21-amino acid signal peptide. [2]
PHM-27	27	A bioactive peptide with an N-terminal histidine and a C-terminal methionine amide.[9]
VIP	28	A major bioactive peptide with potent vasodilatory and other physiological effects.[3]
PreproVIP 22-79	58	A flanking peptide.[10]
PreproVIP 111-122	12	A flanking peptide.[10]
PreproVIP 156-170	15	A flanking peptide.[10]

A critical post-translational modification for both PHM-27 and VIP is C-terminal amidation, which is essential for their biological activity.[2] This process is carried out by the enzyme peptidylglycine alpha-amidating monooxygenase (PAM).[2]

In terms of secondary structure, VIP in a membrane-mimicking environment exhibits a disordered N-terminal region followed by a long  $\alpha$ -helix.[14]

## **Tissue Expression and Distribution**

The VIP gene and its protein products are widely distributed throughout the body, with prominent expression in the nervous and gastrointestinal systems.

Table 3: Expression of VIP mRNA and Protein in Human Tissues



Tissue	mRNA Expression Level	Protein Expression Level
Brain (general)	Detected[5]	High
Suprachiasmatic Nucleus	High	High[1]
Hypothalamus	Detected[5]	High
Cortex	Detected[5]	Moderate
Gastrointestinal Tract	High	High
Duodenum	Detected[5]	High[10]
Colon	Detected	Moderate[10]
Rectum	High	High[1]
Pancreas	Moderate	High (especially in islets)[6][15]
Urogenital Tract	Detected	Detected in nerve fibers[16]
Female Genital Tract	Detected in neuronal elements	Detected in neuronal elements[17]
Adrenal Gland	Detected	Moderate
Peripheral Nerves	High	High

# **Receptors and Signaling Pathways**

VIP and PHM-27 exert their effects by binding to Class B G protein-coupled receptors (GPCRs). The primary receptors are the Vasoactive Intestinal Peptide Receptors 1 and 2 (VPAC1 and VPAC2).

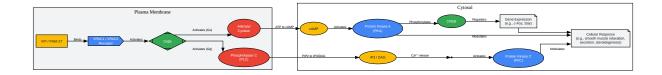
Table 4: Receptor Binding Affinities

Ligand	Receptor	EC50 (approximate)
VIP	VPAC1	7.6 nM[14][18]
PACAP-27	VPAC1	10 nM[14][18]



PHM-27 shares significant sequence homology with VIP and also binds to VPAC receptors, although generally with lower affinity than VIP.[19]

Upon ligand binding, these receptors primarily couple to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA). In some cell types, these receptors can also couple to Gq or Gi alpha subunits, activating the Phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC).



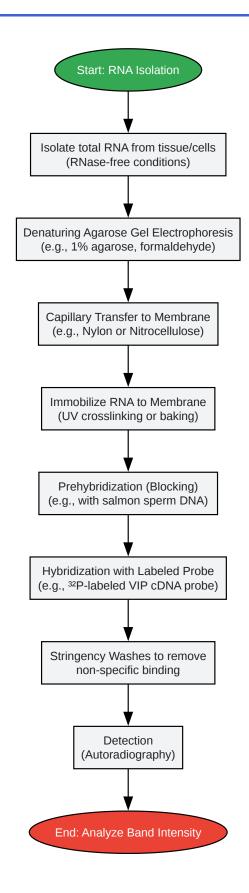
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Caption: Simplified signaling pathways of VIP/PHM-27 via VPAC receptors.

# Experimental Protocols Gene Expression Analysis: Northern Blotting

This protocol provides a method for detecting and quantifying VIP mRNA from total RNA samples.





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**Caption:** Workflow for Northern blot analysis of VIP mRNA.



### **Detailed Methodology:**

- RNA Isolation: Extract total RNA from the tissue or cells of interest using a standard method like TRIzol reagent, ensuring all steps are performed under RNase-free conditions.
- Gel Electrophoresis: Separate approximately 10-20 μg of total RNA on a denaturing formaldehyde-agarose gel (e.g., 1.2%) to separate RNA molecules by size.[20][21]
- Transfer: Transfer the separated RNA from the gel to a positively charged nylon or nitrocellulose membrane via capillary action overnight.[22][23]
- Immobilization: Fix the RNA to the membrane by UV cross-linking or baking at 80°C.
- Probe Labeling: Prepare a probe specific to VIP mRNA, for example, by random-primed labeling of a VIP cDNA fragment with [α-32P]dCTP.
- Hybridization: Pre-hybridize the membrane in a hybridization buffer to block non-specific binding sites. Then, hybridize the membrane with the radiolabeled probe overnight at an appropriate temperature (e.g., 42-68°C).[24]
- Washing: Perform a series of washes with increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound and non-specifically bound probe.[20]
- Detection: Expose the membrane to X-ray film (autoradiography) to visualize the bands corresponding to VIP mRNA. The intensity of the bands can be quantified using densitometry.

## **Protein Quantification: Radioimmunoassay (RIA)**

RIA is a highly sensitive method for quantifying VIP levels in plasma or tissue extracts.

### **Detailed Methodology:**

 Standard and Sample Preparation: Prepare a standard curve using known concentrations of synthetic VIP.[3] Extract VIP from plasma or tissue homogenates, often using ethanol precipitation to remove interfering substances.[2][4]



- Competitive Binding: In assay tubes, incubate the standards or unknown samples with a specific anti-VIP antibody and a fixed amount of radiolabeled VIP (e.g., <sup>125</sup>I-VIP).[3][4][25] A sequential incubation, where the antibody is first incubated with the sample/standard before adding the tracer, can increase sensitivity.[3][25]
- Incubation: Allow the mixture to incubate (e.g., 24 hours at 4°C) to reach binding equilibrium.
- Separation: Separate antibody-bound <sup>125</sup>I-VIP from free <sup>125</sup>I-VIP. A common method is the double-antibody precipitation technique, where a secondary antibody against the primary antibody's species is added, followed by polyethylene glycol (PEG) to facilitate precipitation. [3][25]
- Centrifugation and Counting: Centrifuge the tubes to pellet the antibody-bound fraction.[3]

  Decant the supernatant, and measure the radioactivity in the pellet using a gamma counter.
- Calculation: The amount of radioactivity in the pellet is inversely proportional to the concentration of unlabeled VIP in the sample.[3][25] The concentration in the unknown samples is determined by comparing their radioactive counts to the standard curve.

# Functional Analysis: GPCR Signaling Assay (cAMP Measurement)

This assay measures the functional consequence of VIP/PHM-27 binding to its receptors by quantifying the production of the second messenger cAMP.

#### Detailed Methodology:

- Cell Culture: Culture cells that endogenously express VPAC receptors (e.g., Calu-3) or cells transiently transfected with expression vectors for VPAC1 or VPAC2.[26]
- Cell Stimulation: Plate the cells in a multi-well format. Pre-treat the cells with a
  phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate the
  cells with varying concentrations of VIP, PHM-27, or other test compounds for a defined
  period (e.g., 15-30 minutes).



- Cell Lysis: Lyse the cells to release the intracellular contents, including the newly synthesized cAMP.
- cAMP Quantification: Measure the cAMP concentration in the cell lysates. Several
  commercial kits are available for this purpose, often based on competitive enzyme-linked
  immunosorbent assay (ELISA) or bioluminescence resonance energy transfer (BRET).[26]
  [27][28]
- Data Analysis: Plot the measured cAMP levels against the ligand concentration to generate a
  dose-response curve. From this curve, key parameters such as EC50 (the concentration of
  ligand that produces 50% of the maximal response) can be calculated.

### Conclusion

The human PHM-27/VIP gene and its protein products are crucial signaling molecules with diverse physiological roles. A thorough understanding of their gene structure, protein processing, and signaling mechanisms is vital for researchers in neuroscience, endocrinology, and gastroenterology, as well as for professionals involved in the development of therapeutics targeting these pathways. The experimental protocols outlined in this guide provide a foundation for the further investigation of this important peptide family.

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- To cite this document: BenchChem. [PHM-27 (human) gene and protein structure].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619957#phm-27-human-gene-and-protein-structure]

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